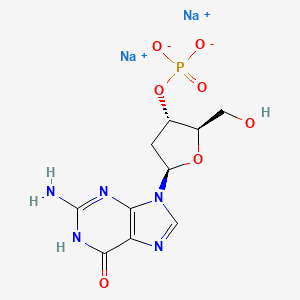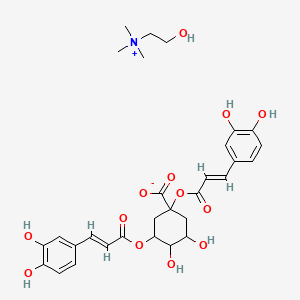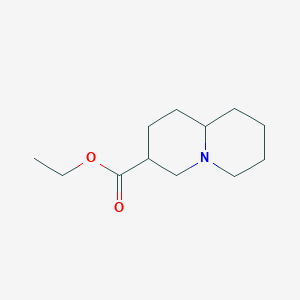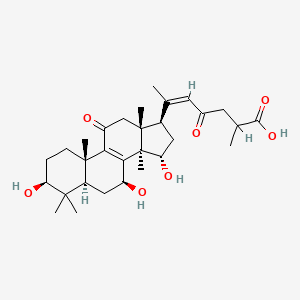
Ganoderenic acid c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Ganoderenic acid C, also known as (20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid, is a triterpenoid compound isolated from Ganoderma lucidum . This compound has been found to have a wide range of pharmacological activities and therapeutic effects .
Target of Action
It’s known that this compound has a wide range of pharmacological activities, suggesting it may interact with multiple targets in the body .
Mode of Action
It is known to be a triterpenoid, a class of compounds that often interact with cellular membranes and proteins to exert their effects
Biochemical Pathways
This compound is a product of the mevalonate pathway, a key metabolic pathway involved in the production of sterols, isoprenoids, and other lipids
Result of Action
This compound has been found to have anti-inflammatory, antioxidant, antitumor, antiviral, and antibacterial activities . It can be used to treat hypertension, hyperlipidemia, immune regulation, and tumors . It also has hepatoprotective, anti-aging, and antioxidant effects, and it may have some effect in preventing and treating cardiovascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the growth stage of Ganoderma lucidum, the fungus from which the compound is extracted, can affect the abundance of this compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ganoderenic acid C is typically isolated from Ganoderma lucidum through a series of extraction, separation, and purification processes. The initial extraction often involves solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques, including silica gel column chromatography, to isolate the specific triterpenoid .
Industrial Production Methods: Industrial production of ganoderic acids, including this compound, often employs bioengineering and submerged fermentation techniques. These methods involve culturing Ganoderma lucidum in controlled environments with optimized growth media and nutrient substrates to enhance the yield of bioactive compounds .
Análisis De Reacciones Químicas
Types of Reactions: Ganoderenic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique bioactivities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with enhanced bioactivities.
Biology: Investigated for its role in modulating biological pathways and its potential as a natural therapeutic agent.
Medicine: Exhibits promising antitumor, anti-inflammatory, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of health supplements and functional foods due to its antioxidant and immunomodulatory effects
Comparación Con Compuestos Similares
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid D
- Lucidenic acids
- 12-hydroxyganoderic acid
Ganoderenic acid C stands out for its potent anti-inflammatory and antioxidant activities, making it a valuable compound for further research and development in various scientific and industrial applications.
Propiedades
Número CAS |
100665-42-7 |
|---|---|
Fórmula molecular |
C30H44O7 |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37) |
Clave InChI |
DIEUZIPSDUGWLD-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
SMILES isomérico |
CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
SMILES canónico |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1139518.png)

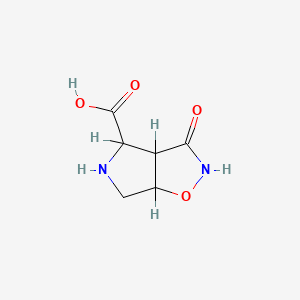
![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)
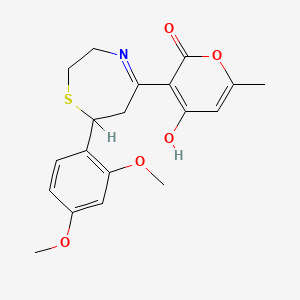
![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)

